molecular formula C16H23N3O2 B2443607 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034580-07-7

3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2443607
CAS No.: 2034580-07-7
M. Wt: 289.379
InChI Key: RYGQFRCBDDPGHN-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one (CAS 2034580-07-7) is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol . It is supplied with a minimum purity of 90% and is intended for research applications. This compound is offered by multiple chemical suppliers for investigational purposes . Patent literature identifies this compound and related analogues as inhibitors of the activity or function of Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in critical cellular processes, and their inhibition is a significant area of investigation for various therapeutic applications. The research value of this compound lies in its utility as a tool molecule for studying PI3K signaling pathways and their role in disease biology. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-cyclopentyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(6-5-13-3-1-2-4-13)19-10-8-14(11-19)21-15-7-9-17-12-18-15/h7,9,12-14H,1-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGQFRCBDDPGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the pyrimidin-4-yloxy group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interaction with various biological targets, making it a valuable compound for research and development.

Biological Activity

3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that has gained attention due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group, a pyrrolidine ring, and a pyrimidin-4-yloxy substituent. Its molecular formula is C13H19N3O2C_{13}H_{19}N_{3}O_{2} with a molecular weight of 249.31 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can inhibit or modulate various biochemical pathways, which may lead to therapeutic effects in conditions such as inflammation, cancer, and neurodegenerative diseases.

Biological Activity Overview

The compound has shown promise in several biological assays:

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antiinflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, thus providing potential therapeutic benefits in inflammatory diseases.

Neuroprotective Properties

The modulation of phosphodiesterase enzymes by compounds related to this structure suggests potential neuroprotective effects. These effects are critical in the context of neurodegenerative diseases where cyclic nucleotides play a significant role in neuronal signaling.

Case Studies and Research Findings

StudyFindings
Zhao et al. (2021)Investigated pyrrolo[3,4-c]pyridine derivatives, noting their anticancer and antiviral activities. Similar structural motifs were linked to enhanced biological activity against various cancer cell lines.
Kalai et al. (2020)Examined the cytotoxicity of pyrrolidine derivatives against ovarian and breast cancer cells, highlighting the importance of structural modifications for enhanced efficacy.
ResearchGate Study (2019)Focused on novel pyrrolidine derivatives as potential antidepressants, showing that modifications could improve binding affinity to serotonin receptors.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Anticancer : Induces apoptosis and inhibits tumor growth.
  • Anti-inflammatory : Reduces cytokine production.
  • Neuroprotective : Modulates signaling pathways related to neurodegeneration.

Q & A

Q. What are the optimal synthetic routes for 3-cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one, and what challenges arise during scale-up?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrrolidine-pyrrolidinone core via nucleophilic substitution (e.g., coupling cyclopentyl groups with pyrrolidine intermediates under basic conditions).
  • Step 2: Introduction of the pyrimidin-4-yloxy moiety via Mitsunobu or Ullmann coupling, requiring catalysts like copper(I) iodide .
  • Step 3: Final ketone functionalization using Grignard or Friedel-Crafts acylation.

Key Challenges:

  • Steric hindrance from the cyclopentyl group reduces coupling efficiency; microwave-assisted synthesis may improve yields .
  • Scale-up limitations: Industrial methods prioritize continuous flow systems to enhance reproducibility and reduce byproducts .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% required for pharmacological studies) .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm stereochemistry (e.g., pyrrolidine ring conformation; compare with reference spectra in Acta Crystallographica) .
    • MS: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~343.2) .
  • X-ray crystallography resolves ambiguous stereochemistry, critical for SAR studies .

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolidine ring affect biological activity?

Methodological Answer:

  • Stereochemical Analysis:
    • Enantiomers: Separate via chiral HPLC (Chiralpak IA column) to isolate (R)- and (S)-pyrrolidine configurations .
    • Activity Comparison: Test enantiomers in enzyme inhibition assays (e.g., kinase targets). Studies show the (S)-enantiomer exhibits 5-fold higher binding affinity due to optimal spatial alignment with hydrophobic pockets .

Q. What strategies resolve contradictions in reported metabolic stability data?

Methodological Answer:

  • In vitro assays: Use liver microsomes (human vs. rodent) to identify species-specific metabolism. For example, cytochrome P450 3A4 is a major metabolizer in humans but not rats .
  • Isotope labeling: Track metabolites via ¹⁴C-labeled compound in hepatocyte models. Conflicting data often arise from differences in assay conditions (e.g., pH, cofactor availability) .
  • Computational modeling: Predict metabolic hotspots (e.g., pyrrolidine N-oxidation) using Schrödinger’s ADMET Predictor .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

Methodological Answer:

  • Modifications:
    • Pyrimidine substitution: Replace 4-oxy with 4-amino to enhance solubility (logP reduction from 2.8 to 1.9) .
    • Cyclopentyl replacement: Test bicyclic groups (e.g., norbornane) to improve CNS penetration .
  • In silico tools: Molecular docking (AutoDock Vina) identifies critical hydrogen bonds with target proteins (e.g., kinase ATP-binding sites) .

Q. What analytical methods validate target engagement in cellular assays?

Methodological Answer:

  • Cellular thermal shift assay (CETSA): Confirm target binding by measuring protein denaturation shifts (ΔTm > 2°C indicates strong engagement) .
  • Fluorescence polarization: Use FITC-labeled probes to quantify competitive inhibition (Kd < 100 nM required for lead compounds) .

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